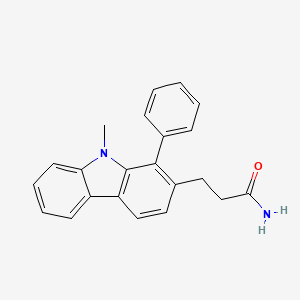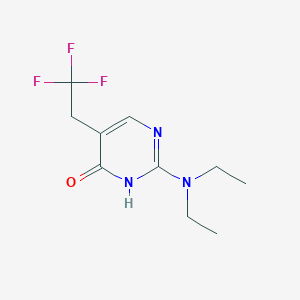
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL typically involves the reaction of a pyrimidine derivative with diethylamine and a trifluoroethylating agent. One common method involves the use of methyl 2-(4-chlorophenyl)-2-(5-(dimethoxymethyl)-2-((2,2,2-trifluoro-ethyl)amino)pyrimidin-4-yl)acetate as a starting material. This compound is reacted with ammonium acetate and acetic acid in toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of agrochemical formulations with improved properties.
Mechanism of Action
The mechanism of action of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as methionine adenosyltransferase (MAT2A), which plays a crucial role in cellular metabolism and proliferation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Di- and 2,4,6-Trisubstituted Quinazoline Derivatives: These compounds share structural similarities and are also investigated for their antiviral properties.
1,3,4-Oxadiazole Pyrimidines: These derivatives are used as fungicides and have applications in agriculture.
1,5-Benzodiazepine Derivatives: Known for their therapeutic effects, particularly in treating gastrointestinal disorders.
Uniqueness
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
869882-69-9 |
|---|---|
Molecular Formula |
C10H14F3N3O |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-(diethylamino)-5-(2,2,2-trifluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14F3N3O/c1-3-16(4-2)9-14-6-7(8(17)15-9)5-10(11,12)13/h6H,3-5H2,1-2H3,(H,14,15,17) |
InChI Key |
XJEBHFLUPXQCKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=O)N1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
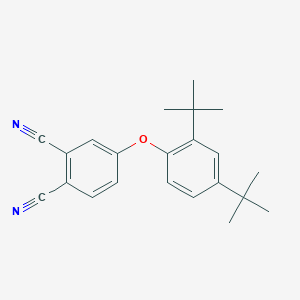
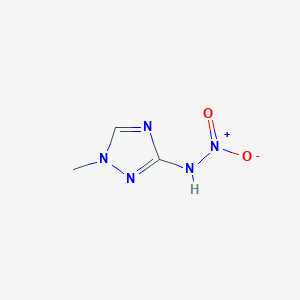
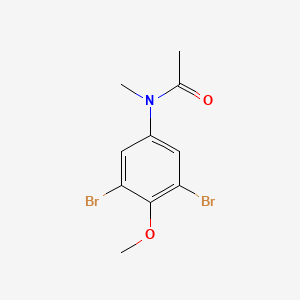
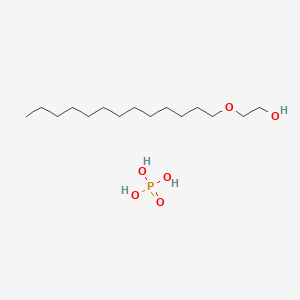
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
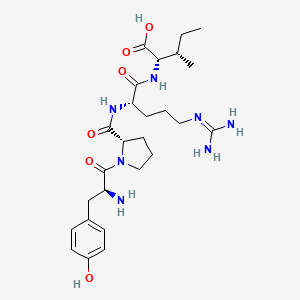
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
